molecular formula C14H16O B12515015 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-69-7

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B12515015
CAS No.: 819871-69-7
M. Wt: 200.28 g/mol
InChI Key: XSUOSKUJAJBSRP-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a substituted benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of an ethynyl group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to specific positions on the benzene ring. Common reagents include halogens and nitrating agents.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with various dienes or azides.

Scientific Research Applications

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect depends on the specific pathways and targets involved in the biological system under study.

Comparison with Similar Compounds

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxy-2-methylbenzene: This compound lacks the substituted butenyl group, resulting in different chemical properties and reactivity.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinoline structure, which imparts distinct biological activities and applications.

    1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar in structure but with variations in the position and type of substituents, leading to differences in reactivity and applications.

Properties

CAS No.

819871-69-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3

InChI Key

XSUOSKUJAJBSRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC)C#C)C

Origin of Product

United States

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